3-Benzyl-1,2-benzisoxazol-6-yl pivalate
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Overview
Description
3-Benzyl-1,2-benzisoxazol-6-yl pivalate is a compound belonging to the benzisoxazole family, which is known for its diverse biological activities. Benzisoxazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antipsychotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate typically involves the reaction of 3-benzyl-1,2-benzisoxazole with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzisoxazol-6-yl pivalate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzisoxazole ring can be reduced to form a benzisoxazoline derivative.
Substitution: The pivalate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzisoxazoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-1,2-benzisoxazol-6-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antipsychotic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Risperidone: An antipsychotic drug with a benzisoxazole core.
Zonisamide: An anticonvulsant drug with a benzisoxazole structure.
Benzoxazole derivatives: Compounds with similar biological activities, including antibacterial and anticancer properties.
Uniqueness
3-Benzyl-1,2-benzisoxazol-6-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pivalate ester makes it a versatile compound for various chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)18(21)22-14-9-10-15-16(20-23-17(15)12-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
KGXRUPNJBZRKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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